2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound , can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyridine unit, which is a bicyclic compound containing a pyridine ring fused to an imidazole ring . The compound also contains two methoxy groups and a benzenesulfonamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 2-aminopyridines with α-bromoketones . This reaction is facilitated by microwave irradiation and does not require a solvent or catalyst .Scientific Research Applications
Synthesis of New Derivatives : Research by Farag et al. (2011) highlights the synthesis of new derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, demonstrating the compound's utility in creating diverse chemical structures Farag et al., 2011.
Ligand Potential for Metal Coordination : Jacobs et al. (2013) investigated the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, showing its potential as ligands for metal coordination Jacobs et al., 2013.
Cyclic Dimer Formation : Elguero et al. (1976) described the conversion of related compounds into cyclic dimers, providing insights into the compound's chemical behavior and potential applications Elguero et al., 1976.
Anticancer Agent Synthesis : Farah et al. (2011) reported the synthesis of substituted benzamide/benzenesulfonamide as potential anticancer agents, indicating the compound's relevance in pharmaceutical research Farah et al., 2011.
Antiulcer Drug Development : Katsura et al. (1992) studied the compound for its potential use in antiulcer drugs, focusing on histamine H2-receptor antagonists Katsura et al., 1992.
Positron Emission Tomography Applications : Fookes et al. (2008) synthesized derivatives for studying the peripheral benzodiazepine receptor using positron emission tomography, highlighting its potential in medical imaging Fookes et al., 2008.
Acidity Constants and Tautomeric Forms : Willi and Meier (1956) determined acidity constants and discussed the effects of substituents on pK values, shedding light on the compound's chemical properties Willi & Meier, 1956.
Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for potential use in photodynamic therapy for cancer treatment Pişkin et al., 2020.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-5-4-10-21-12-14(20-18(13)21)8-9-19-26(22,23)17-11-15(24-2)6-7-16(17)25-3/h4-7,10-12,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUWNOPJOILFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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